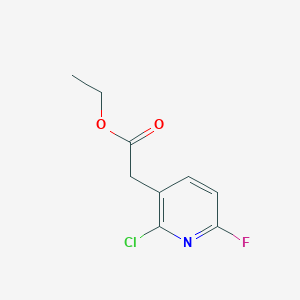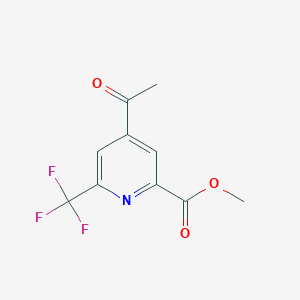![molecular formula C16H22N2O2 B13934101 tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate is a chemical compound with a complex structure that includes a bipyridine core
Preparation Methods
The synthesis of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of bipyridine derivatives with tert-butyl esters under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Scientific Research Applications
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .
Comparison with Similar Compounds
Similar compounds to 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate include other bipyridine derivatives such as:
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: Another ligand with a similar structure but different chemical properties.
Compared to these compounds, 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate offers unique steric and electronic properties due to the presence of the tert-butyl ester group, which can influence its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl 3-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-8-14(13-6-5-9-17-10-13)18(11-12)15(19)20-16(2,3)4/h5-6,8-10,12H,7,11H2,1-4H3 |
InChI Key |
HJZRIRSNYRRMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


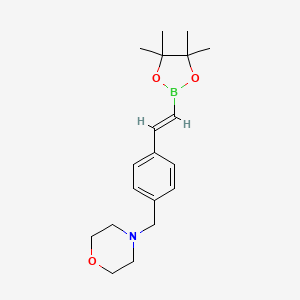
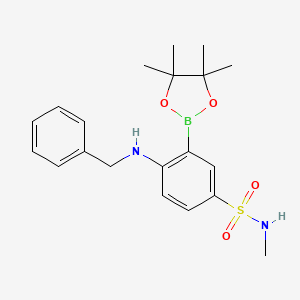

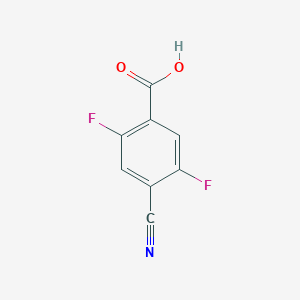
![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)
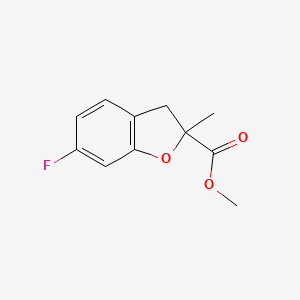
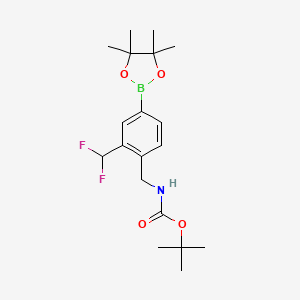
![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
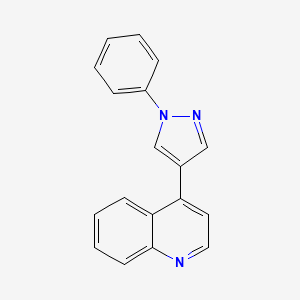
![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
